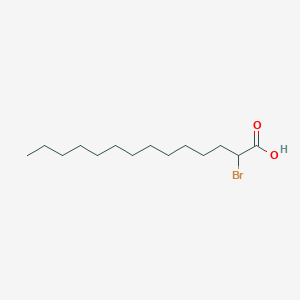

2-Bromotetradecanoic acid

Description

Historical Development of Alpha-Halo Fatty Acid Research

The journey into understanding the biological roles of fatty acids has been greatly aided by the chemical synthesis of modified versions, such as alpha-halo fatty acids. A foundational method for the synthesis of these compounds is the Hell-Volhard-Zelinsky reaction, which facilitates the α-halogenation of carboxylic acids. masterorganicchemistry.com This classic organic reaction provided researchers with a reliable method to produce α-bromo carboxylic acids, opening the door for their use in various scientific investigations, including the synthesis of amino acids. masterorganicchemistry.com

In the broader context of lipid metabolism research, alpha-halo fatty acids emerged as important investigational tools. For instance, 2-bromopalmitate (2-BP), a 16-carbon analogue, was introduced nearly five decades ago as a non-selective inhibitor of lipid metabolism. nih.govnih.govresearchgate.netacs.org It was initially identified as an inhibitor of fatty acid β-oxidation. nih.gov This pioneering work with 2-bromopalmitate and other alpha-halo fatty acids set a precedent for their use as chemical probes to dissect the intricate pathways of lipid processing in cells.

Positioning of 2-Bromotetradecanoic Acid as a Research Probe in Lipid and Protein Metabolism

Building on the foundational knowledge from other alpha-halo fatty acids, this compound has been established as a specific and potent tool for studying lipid and protein metabolism. Its utility stems from its ability to act as an inhibitor of key enzymes involved in these pathways. researchgate.nettandfonline.com

As a derivative of myristic acid, this compound serves as a valuable probe in studies concerning fatty acid metabolism and the effects of halogenated fatty acids on biological systems. cymitquimica.com It is recognized as an inhibitor of fatty acid oxidation, a fundamental process for cellular energy production. ebi.ac.ukscbt.com Brominated fatty acids like this compound can act as substrates for enzymes in fatty acid metabolism, such as those in the peroxisomal beta-oxidation pathway, allowing researchers to probe enzyme activity and specificity. ontosight.ai

A significant application of this compound is in the study of protein acylation, specifically N-myristoylation. This process involves the attachment of myristate to proteins and is crucial for their function and localization within the cell. The CoA analog, 2-bromomyristoyl-CoA, has been shown to be a competitive inhibitor of N-myristoyltransferase (NMT), the enzyme responsible for this modification. researchgate.nettandfonline.com This inhibitory action allows researchers to investigate the roles of N-myristoylated proteins in various cellular processes, including cell signaling and viral protein function. researchgate.nettandfonline.com

Furthermore, research on the closely related 2-bromopalmitate has revealed that these compounds are general inhibitors of protein S-palmitoylation. nih.govnih.govresearchgate.net In the cell, 2-bromopalmitate is converted to its CoA ester, which then covalently modifies and labels the DHHC family of palmitoyl (B13399708) acyltransferases (PATs), the enzymes that catalyze S-palmitoylation. nih.govnih.govacs.org This has established alpha-bromo fatty acids as critical pharmacological tools for blocking this key post-translational modification and studying its importance in diverse cellular events. nih.gov

Table 1: Investigational Uses of this compound and Related Alpha-Halo Fatty Acids

| Process Investigated | Mechanism of Action | Key Enzyme(s) Targeted | Research Application |

|---|---|---|---|

| Fatty Acid Oxidation | Inhibition of metabolic pathways. ebi.ac.ukscbt.com | Carnitine Acetyltransferase (inferred). scbt.com | Studying cellular energy homeostasis and metabolic flux. scbt.com |

| Protein N-Myristoylation | Competitive inhibition by the CoA analog. researchgate.nettandfonline.com | N-myristoyltransferase (NMT). researchgate.nettandfonline.com | Investigating the function of N-myristoylated cellular and viral proteins. researchgate.nettandfonline.com |

Current Research Paradigms and Unexplored Frontiers for the Compound

Current research continues to refine our understanding of how alpha-halo fatty acids like this compound function. A key area of investigation is the precise mechanism of S-palmitoylation inhibition. Recent studies using advanced techniques have questioned whether compounds like 2-bromopalmitate exclusively inhibit PAT enzymes or if they also act by directly competing with natural fatty acids for incorporation into proteins. nih.govnih.govresearchgate.net Mass spectrometry analyses have revealed that 2-bromopalmitate is somewhat promiscuous, targeting not only PATs but also various transporters and other palmitoylated proteins. nih.govnih.gov This highlights the need for careful interpretation of data generated using these probes.

Another active area of research is the exploration of the biological activities of this compound beyond its role as a metabolic inhibitor. For instance, it has demonstrated potent antifungal activities against several yeast and fungal species, including Saccharomyces cerevisiae, Candida albicans, and Cryptococcus neoformans. researchgate.nettandfonline.comtandfonline.com This suggests potential avenues for developing new antifungal agents.

Unexplored frontiers for this compound and its analogs are promising. The development of more specific alpha-halo fatty acid probes, perhaps through chemical modifications, could help to dissect the functions of individual PAT enzymes, of which there are 23 in mammals. nih.gov Such tools would be invaluable for understanding their specific roles in health and disease. Furthermore, given the links between defective lipolysis and conditions like fatty liver disease, and the role of protein acylation in cancer, these probes could be instrumental in investigating the pathology of such diseases and identifying novel therapeutic targets. wzbio.com.cnfrontiersin.org The use of clickable analogs of these compounds has already proven to be a valid strategy for identifying a wide range of cellular targets. nih.govnih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-bromotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBKJNDQLLKTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884484 | |

| Record name | 2-Bromotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10520-81-7, 135312-82-2 | |

| Record name | 2-Bromotetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10520-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanoic acid, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010520817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromotetradecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromotetradecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromotetradecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Established Chemical Synthesis Routes for 2-Bromotetradecanoic Acid

The synthesis of this compound is predominantly achieved through the direct bromination of its parent fatty acid, a classic and reliable method in organic chemistry.

The most common and established method for synthesizing this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. wikipedia.orgmasterorganicchemistry.com This reaction facilitates the halogenation of a carboxylic acid at the α-carbon (the carbon atom adjacent to the carboxyl group). byjus.com The process involves treating the parent carboxylic acid, tetradecanoic acid (also known as myristic acid), with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). byjus.comchempedia.info

The mechanism of the HVZ reaction proceeds in several steps: masterorganicchemistry.com

Acyl Bromide Formation: Phosphorus tribromide converts the carboxylic acid's hydroxyl group into a better leaving group, forming tetradecanoyl bromide, an acyl bromide intermediate. wikipedia.orgmasterorganicchemistry.com

Enolization: The acyl bromide then tautomerizes to form an enol. wikipedia.orgmasterorganicchemistry.com This step is crucial as it creates the reactive site for bromination.

α-Bromination: The enol form readily reacts with bromine (Br₂) to introduce a bromine atom at the alpha-position, yielding α-bromo acyl bromide. wikipedia.org

Hydrolysis: Finally, the addition of water hydrolyzes the α-bromo acyl bromide back to a carboxylic acid, resulting in the final product, this compound. wikipedia.orgmasterorganicchemistry.com

If the reaction is quenched with an alcohol instead of water, the corresponding α-bromo ester can be directly synthesized. wikipedia.org This robust reaction provides a direct pathway to α-bromo carboxylic acids from simple fatty acid precursors. wikipedia.org

| Reaction | Reagents | Key Intermediate | Final Product |

| Hell-Volhard-Zelinsky | 1. Tetradecanoic Acid, 2. PBr₃ (catalytic), 3. Br₂, 4. H₂O | Tetradecanoyl bromide | This compound |

While the Hell-Volhard-Zelinsky reaction is the principal method cited for the preparation of this compound, other general methods for the bromination of fatty acids exist. sciencemadness.org However, for the specific synthesis of this compound, the HVZ reaction remains the most prominently documented and widely adopted approach due to its efficiency and specificity for the α-position. masterorganicchemistry.comchempedia.info

Strategies for Synthesizing this compound Analogues and Derivatives

The reactivity of the carboxyl group and the bromine atom makes this compound a versatile starting material for producing a range of analogues and derivatives. These modifications are crucial for probing biological systems and modulating the compound's properties.

The carboxylic acid functional group of this compound can be readily converted into esters and amides to alter its physicochemical properties, such as lipophilicity and cell permeability.

Esterification: As previously mentioned, quenching the Hell-Volhard-Zelinsky reaction with an alcohol instead of water yields the corresponding 2-bromo ester directly. wikipedia.org This provides a straightforward method for producing derivatives like methyl 2-bromotetradecanoate.

Amidation: Amide derivatives can be synthesized through standard peptide coupling reactions. For instance, this compound can be coupled with amino acids or other amine-containing molecules. ucl.ac.uk A common method involves activating the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which then facilitates the reaction with an amine in the presence of a base like triethylamine (B128534) to form a stable amide bond. ucl.ac.uk This strategy has been used to conjugate the 2-bromo fatty acid to lipidic amino acid esters. ucl.ac.uk

The bromine atom at the C-2 position is a good leaving group, allowing for its substitution by various nucleophiles to create a diverse set of analogues. These analogues are invaluable as mechanistic probes to study enzymes involved in fatty acid metabolism, such as N-myristoyltransferase (NMT). tandfonline.comresearchgate.net

By comparing the biological activity of this compound with its analogues, researchers can elucidate the structural requirements for enzyme inhibition. For example, derivatives where the bromine is replaced by other halogens (like fluorine) or a hydroxyl group have been synthesized to create probes with different steric and electronic properties. tandfonline.comresearchgate.net The synthesis of (+/-)-2-halotetradecanoic acids has been reported, leading to potent inhibitors of fungal NMT. researchgate.netnih.gov These substitutions help in understanding the role of the α-substituent in binding to the enzyme's active site. tandfonline.com

| Derivative Type | Modification | Purpose | Example Compound |

| Halo-analogue | Substitution of Br with F | Mechanistic Probe for NMT | 2-Fluorotetradecanoic acid tandfonline.comresearchgate.net |

| Hydroxy-analogue | Substitution of Br with OH | Mechanistic Probe for NMT | 2-Hydroxytetradecanoic acid tandfonline.comresearchgate.net |

| Ester | Esterification of Carboxyl Group | Modulate Lipophilicity | Methyl 2-bromotetradecanoate wikipedia.org |

| Amide | Amidation of Carboxyl Group | Introduce Peptide Linkage | 2-Bromotetradecanoyl-amino acid conjugate ucl.ac.uk |

To track the metabolic fate of this compound and quantify its uptake and incorporation into biological systems, radiolabeled versions are synthesized. This typically involves using a radiolabeled precursor in the synthesis. For example, tetradecanoic acid labeled with Carbon-14 (¹⁴C) or tritium (B154650) (³H) can be used as the starting material in the Hell-Volhard-Zelinsky reaction. ucl.ac.ukacs.org

The resulting radiolabeled this compound can then be introduced into cell cultures or administered in vivo. Its journey through metabolic pathways can be traced by detecting the radioactivity. ucl.ac.uk This technique is essential for studying the mechanism of action of drugs and probes, providing quantitative data on their absorption, distribution, metabolism, and excretion. The synthesis of [¹⁴C]-labeled conjugates has been employed to facilitate such in vivo biological examinations. ucl.ac.uk

Development of Click-Enabled Analogues for Activity-Based Proteomics

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to study the active state of enzymes within complex biological samples. koreascience.krresearchgate.netmdpi.com This method relies on activity-based probes (ABPs), which are small molecules that covalently bind to the active sites of specific enzymes. koreascience.krnih.gov The 2-bromo fatty acid structure serves as an effective core for such probes due to the reactivity of the α-halo-carbonyl group, which can alkylate nucleophilic residues like cysteine in enzyme active sites. nih.gov

To enhance the utility of this compound for ABPP, researchers have developed "click-enabled" analogues. This involves synthetically modifying the fatty acid chain to include a bioorthogonal handle, such as a terminal alkyne or azide (B81097) group. mdpi.comnih.gov This modification has minimal steric bulk, which allows the probe to be readily taken up and metabolized by living cells. mdpi.com

A prominent example of this strategy is the synthesis of an azide-containing analogue of the closely related 2-bromopalmitate (2BPN3). nih.gov The general synthetic scheme involves:

Once inside a cell, this click-enabled probe reacts with its target proteins. After cell lysis, a reporter tag, such as biotin (B1667282) or a fluorescent dye containing the complementary click handle (e.g., an alkyne), is covalently attached to the probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.comnih.gov This "click" reaction allows for the sensitive detection, enrichment, and identification of the target proteins using techniques like in-gel fluorescence or mass spectrometry. nih.govbiorxiv.org

Studies using these probes have revealed that 2-bromo fatty acids are promiscuous inhibitors, targeting a wide range of enzymes. nih.gov Mass spectrometry analysis of proteins labeled by these probes has identified not only the expected DHHC palmitoyl (B13399708) acyltransferases (PATs), which are enzymes that catalyze protein S-palmitoylation, but also various other transporters and palmitoylated proteins. nih.gov This highlights the value of click-enabled analogues as powerful tools for broadly profiling enzyme activity and discovering new protein targets in their native biological environment. nih.gov

Stereoselective Synthesis of this compound Enantiomers for Chirality Studies

The bromine atom on the second carbon of this compound creates a chiral center, meaning the molecule can exist in two non-superimposable mirror-image forms, known as enantiomers: (R)-2-bromotetradecanoic acid and (S)-2-bromotetradecanoic acid. In biological systems, the specific three-dimensional arrangement (stereochemistry) of a molecule can dramatically affect its activity. Therefore, the ability to synthesize stereochemically pure enantiomers is crucial for detailed biochemical and pharmacological studies.

Several strategies have been developed for the stereoselective synthesis of α-bromo fatty acid enantiomers:

The importance of accessing individual enantiomers is highlighted by studies on the metabolic activation of these molecules. For the related compound 2-bromopalmitate, it was found that its activation to the corresponding Coenzyme A (CoA) derivative by the enzyme acyl-CoA synthetase (ACS) is stereoselective for the R-isomer. nih.govnih.gov This demonstrates that different enantiomers can have distinct biological fates and underscores the necessity of using enantiomerically pure compounds to accurately interpret research findings. nih.gov

Chemical Characterization Techniques in Synthetic and Derivatization Research

Rigorous chemical characterization is essential to confirm the identity, purity, and structure of newly synthesized batches of this compound and its derivatives. A combination of analytical methods is employed to provide a comprehensive profile of the compound. rsc.org

The following table summarizes the key techniques used in this process:

| Technique | Abbreviation | Purpose in Characterization | Information Obtained |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds and provides mass-to-charge ratio for identification. cdc.gov | Molecular weight, fragmentation patterns, and purity assessment. researchgate.net |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Separates non-volatile compounds and provides mass-to-charge ratio. | Molecular weight confirmation of the parent compound and its derivatives or adducts. researchgate.net |

| Nuclear Magnetic Resonance Spectroscopy | NMR ('H, '³C) | Provides detailed information about the molecular structure and connectivity of atoms. | Confirmation of the carbon skeleton, position of the bromine atom, and presence of the carboxylic acid group. |

| Fourier-Transform Infrared Spectroscopy | FTIR | Identifies the functional groups present in the molecule based on the absorption of infrared light. | Detection of characteristic vibrations for C=O (carbonyl) in the acid and C-Br (carbon-bromine) bonds. |

| High-Performance Liquid Chromatography | HPLC | Separates components of a mixture for purification and quantification. | Purity analysis. When used with a chiral column, it can separate and quantify enantiomers to determine enantiomeric excess (ee). |

Together, these techniques provide the necessary evidence to verify that a synthetic procedure has successfully produced the correct isomer of this compound or its intended derivative, and to establish its purity for use in further research.

Molecular Mechanisms of Action and Target Interactions of 2 Bromotetradecanoic Acid

Inhibition of Enzymatic Pathways

2-Bromotetradecanoic acid exerts its biological effects primarily through the inhibition of two major cellular processes: fatty acid oxidation and protein S-palmitoylation. These inhibitory actions stem from its structural similarity to endogenous fatty acids, allowing it to interact with the active sites of enzymes involved in these pathways.

Fatty Acid Oxidation Inhibition

Fatty acid oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands. This compound and its analogs, such as 2-bromopalmitate, are known inhibitors of this process. nih.govscbt.com The inhibition is achieved by targeting several key enzymatic steps within the mitochondria.

The transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a prerequisite for their oxidation, is mediated by the carnitine palmitoyltransferase (CPT) system. This system comprises CPT1 on the outer mitochondrial membrane and CPT2 on the inner mitochondrial membrane. 2-Bromopalmitoyl-CoA, formed from 2-bromopalmitate, inhibits CPT1, thereby blocking the entry of long-chain fatty acids into the mitochondria for β-oxidation. nih.govnih.gov This inhibition is a key mechanism by which 2-brominated fatty acids disrupt cellular lipid metabolism. nih.gov Studies have shown that 2-bromostearate, another similar compound, can restore insulin (B600854) secretory response by inhibiting fatty acid oxidation, highlighting the importance of the CPT system in metabolic regulation.

Once inside the mitochondria, fatty acyl-CoAs undergo a series of reactions collectively known as β-oxidation. 2-Brominated fatty acids can also interfere with this core process. While some studies suggest that 2-bromooctanoate does not directly inhibit the primary enzymes of β-oxidation, it can be converted by mitochondria into 2-bromo-3-ketooctanoyl-CoA. nih.gov This product then acts as an inhibitor of 3-ketothiolase, the final enzyme in the β-oxidation spiral. nih.gov Furthermore, brominated fatty acids can serve as substrates for enzymes like bromoacyl-CoA dehydrogenase, which is part of the peroxisomal beta-oxidation pathway. ontosight.ai

Inhibition of Protein S-Palmitoylation

Protein S-palmitoylation is a reversible post-translational modification where a palmitate molecule is attached to a cysteine residue of a protein. This modification plays a crucial role in regulating protein trafficking, localization, and function. This compound's analogue, 2-bromopalmitate (2-BP), has emerged as a widely used, albeit non-selective, inhibitor of this process. nih.govnih.govconicet.gov.ar

Protein S-palmitoylation is catalyzed by a family of enzymes known as DHHC palmitoyl (B13399708) acyl transferases (PATs), named for their conserved Asp-His-His-Cys (DHHC) catalytic motif. nih.govresearchgate.net 2-Bromopalmitate is known to directly and irreversibly inhibit the activity of these DHHC enzymes. selleck.co.jp

The mechanism of inhibition involves the metabolic conversion of 2-bromopalmitate to 2-bromopalmitoyl-CoA within the cell. nih.govnih.govnih.govacs.org Both 2-bromopalmitate and its CoA conjugate can then label and alkylate the DHHC PATs. nih.govresearchgate.netacs.org This alkylation is thought to occur at the cysteine residue within the DHHC motif, thereby inactivating the enzyme and preventing the transfer of palmitate to substrate proteins. nih.govresearchgate.net This direct covalent modification of the enzyme's active site is a key feature of its inhibitory action. researchgate.net

Competition with Endogenous Palmitate for Cysteine Modification Sites

This compound, a halogenated fatty acid, is understood to interfere with protein lipidation processes, in part by competing with natural fatty acids for enzymatic binding and modification sites. While much of the detailed mechanistic work has been performed using its C16 analog, 2-bromopalmitate (2-BP), the principles are applicable. 2-BP has been shown to directly compete with palmitic acid for covalent attachment to select cysteine residues on proteins. nih.govbiorxiv.org This competitive action is a key facet of its inhibitory mechanism.

The process involves the cellular conversion of this compound into its coenzyme A (CoA) derivative, 2-bromotetradecanoyl-CoA. This conversion, however, occurs less efficiently than the conversion of endogenous palmitate to palmitoyl-CoA. nih.gov Despite this, the resulting 2-bromopalmitoyl-CoA (2-BP-CoA) is exceptionally reactive. nih.gov The inhibitory effect of 2-brominated fatty acids likely depends on the effective concentration of the inhibitor within cellular membranes rather than a specific high-affinity binding to a particular enzyme's acyl-chain binding region. researchgate.netacs.org This leads to two primary modes of inhibition: the inhibitor can block protein palmitoylation by inhibiting the responsible enzymes (DHHC palmitoyl acyltransferases), or it can directly compete with palmitate for the target cysteine residues, resulting in irreversible alkylation of the protein. nih.gov

Non-Selective Inhibition of Other Cysteine-Modifying Enzymes

A significant characteristic of 2-brominated fatty acids is their lack of specificity, leading to the inhibition of a wide range of enzymes beyond those involved in palmitoylation. Originally introduced as a non-selective inhibitor of lipid metabolism, 2-bromopalmitate (2-BP) is known to have multiple off-target effects. nih.govresearchgate.net Its reactivity is not confined to a single class of enzymes, and it can inhibit both palmitoylation and depalmitoylation processes, along with many other types of cysteine modifications. researchgate.net

The broad reactivity stems from the electrophilic nature of the α-halo-carbonyl group, which can react with various nucleophiles found in proteins, most notably the thiol group of cysteine residues. nih.govumich.edu This chemical property makes it a promiscuous inhibitor, alkylating cysteine residues in or near the active sites of numerous enzymes. nih.gov Consequently, 2-BP is known to inhibit a diverse array of integral and peripheral membrane proteins, underscoring the uncertainties in interpreting data based solely on its use as a specific palmitoylation inhibitor. umich.edu Its inhibitory actions highlight a broad disruption of cellular lipid metabolism and other pathways. nih.gov

Inhibition of N-Myristoyltransferase (NMT) Activity

This compound is a recognized inhibitor of N-myristoyltransferase (NMT), an enzyme crucial for the viability of various organisms, including pathogenic fungi. nih.govsemanticscholar.org NMT catalyzes the covalent attachment of myristic acid, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of cellular and viral proteins. semanticscholar.orgtandfonline.com This modification, known as myristoylation, is vital for protein function, including membrane targeting and signal transduction. semanticscholar.org

This compound, as an analog of myristic acid, competes with the natural substrate for binding to NMT. nih.gov Its incorporation perturbs the function of N-myristoylated proteins, leading to growth inhibition. nih.gov The activated form of the inhibitor, 2-bromomyristoyl-CoA, demonstrates competitive inhibition of NMT with a reported Ki value of 450 nM. tandfonline.com This inhibitory activity is responsible for the potent antifungal effects observed against several fungal species. tandfonline.comcancer.gov

| Organism | MIC (μM) | Source |

|---|---|---|

| Saccharomyces cerevisiae | 10 | tandfonline.comcancer.gov |

| Candida albicans | 39 | semanticscholar.orgtandfonline.comcancer.gov |

| Cryptococcus neoformans | 20 | tandfonline.comcancer.gov |

| Aspergillus niger | < 42 | tandfonline.comcancer.gov |

Modulation of Other Metabolic Enzymes

The inhibitory profile of 2-brominated fatty acids extends to various other metabolic enzymes, reflecting their non-specific reactivity. nih.gov

Mono-, Di-, and Triacylglycerol Transferases

Research on the C16 analog, 2-bromopalmitate (2-BP), has demonstrated its ability to inhibit enzymes involved in the synthesis of glycerolipids. Specifically, 2-BP was shown to inhibit mono-, di-, and triacylglycerol transferases. nih.gov These enzymes are critical for the stepwise acylation of glycerol (B35011) to form complex lipids.

Fatty Acyl CoA Ligase and Glycerol-3-Phosphate Acyltransferase

The inhibitory effects of 2-bromopalmitate (2-BP) also encompass key enzymes at the initial stages of lipid synthesis. It has been identified as an inhibitor of fatty acid CoA ligase (also known as acyl-CoA synthetase) and glycerol-3-phosphate acyltransferase (GPAT). nih.govresearchgate.netacs.orgumich.edu Fatty acid CoA ligase is responsible for activating fatty acids by converting them to their CoA esters, a prerequisite for their participation in most metabolic pathways. nih.govuniprot.org GPAT catalyzes the first committed step in the de novo synthesis of glycerolipids, the acylation of glycerol-3-phosphate. nih.govuniprot.org The inhibition of these enzymes by 2-BP could be overcome by the addition of phospholipid vesicles, suggesting the inhibitory properties are strongly dependent on the inhibitor's concentration within the membrane. researchgate.netacs.org

Non-Lipid Processing Enzymes (e.g., NADPH Cytochrome-C Reductase, Glucose-6-Phosphatase)

The non-selective nature of 2-brominated fatty acids is further evidenced by their interaction with enzymes not directly related to lipid metabolism. Studies have shown that 2-bromopalmitate (2-BP) and its activated form, 2-bromopalmitoyl-CoA, inhibit the microsomal enzymes NADPH cytochrome-c reductase and glucose-6-phosphatase. nih.govresearchgate.netumich.edu These enzymes are involved in electron transport and glucose homeostasis, respectively. binasss.sa.cr The inhibition of such a diverse range of membrane-associated enzymes, many of which possess critical cysteine residues, highlights the promiscuous reactivity of these α-halo-substituted fatty acids. nih.gov

Ligand Activity and Receptor Interactions

Agonistic Properties Towards Peroxisome Proliferator-Activated Receptor Delta (PPARδ)

2-Bromohexadecanoic acid, a structurally similar compound to this compound, is recognized as an agonist for the Peroxisome Proliferator-Activated Receptor Delta (PPARδ). sigmaaldrich.comsigmaaldrich.comchemicalbook.com PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in regulating lipid and glucose metabolism. sigmaaldrich.comnih.gov As a ligand, 2-bromohexadecanoic acid binds to and activates PPARδ, initiating a cascade of molecular events that modulate gene expression. sigmaaldrich.comchemicalbook.com This compound is considered a metabolically stable analog of the natural fatty acid, palmitic acid, and has been identified as a ligand for the PPARδ receptor. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

In comparative studies, the potency of 2-bromohexadecanoic acid has been evaluated against other synthetic PPAR ligands. For instance, quantitative high-throughput screening has determined its activity profile as a PPARδ activator.

| Compound Name | Target Receptor | Activity | EC₅₀ (µM) |

| 2-Bromohexadecanoic acid | PPARδ | Activator/Agonist | 28.18 |

| Data from chemical genomics profiling of environmental chemicals against human nuclear receptors. |

Transcriptional Regulation of Metabolic Genes via PPARδ Activation

Upon activation by an agonist like 2-bromohexadecanoic acid, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). google.com This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the regulatory regions of target genes. sigmaaldrich.com This binding initiates the recruitment of co-activator proteins and modulates the transcription of genes involved in critical metabolic pathways. nih.govwikipedia.org

The activation of PPARδ is particularly associated with the regulation of lipid metabolism and energy homeostasis. nih.govmcw.edu Research has shown that PPARδ agonism can enhance fatty acid catabolism and is involved in regulating the expression of genes critical for fatty acid oxidation. nih.govnih.govplos.org For example, Angiopoietin-like 4 (Angptl4), a key regulator of lipoprotein lipase (B570770) activity, is a major transcriptional target of PPARδ in skeletal muscle cells. plos.org The activation of the fatty acid-PPARδ/RXR-Angptl4 pathway is a mechanism that controls the uptake of fatty acids in myotubes. plos.org Studies in zebrafish have also utilized 2-bromohexadecanoic acid to probe the role of protein modification in regulating gene expression during embryonic development. zfin.org

| Regulated Gene | Function | Effect of PPARδ Agonism |

| Angiopoietin-like 4 (Angptl4) | Inhibitor of Lipoprotein Lipase (LPL), lipid metabolism | Upregulation |

| Catalase | Antioxidant enzyme | Transcriptional activation |

| Table summarizing examples of genes transcriptionally regulated by PPARδ activation. plos.orgd-nb.info |

Molecular Basis of Irreversible Inhibition (e.g., Alpha-Halo-Carbonyl Electrophilic Alkylation)

Separate from its role as a receptor agonist, 2-bromohexadecanoic acid also functions as a non-selective, irreversible inhibitor of various enzymes through a distinct chemical mechanism. medchemexpress.com This inhibitory action is attributed to the presence of the alpha-halo-carbonyl functional group. researchgate.net The bromine atom at the alpha position (the carbon adjacent to the carbonyl group) acts as a good leaving group, making the alpha-carbon an electrophilic center.

This electrophilic carbon is susceptible to nucleophilic attack by amino acid residues within proteins, particularly the thiol group of cysteine. The reaction, known as electrophilic alkylation, results in the formation of a stable, covalent bond between the inhibitor and the enzyme. This covalent modification permanently inactivates the enzyme, as the inhibitor cannot be displaced by the substrate. This mechanism is characteristic of irreversible inhibitors, which are often used to study enzyme reaction mechanisms.

This mode of action is considered promiscuous, as it is not specific to a single enzyme but can affect a wide range of proteins with accessible and reactive cysteine residues, including those involved in protein S-palmitoylation like DHHC palmitoyl acyltransferases. medchemexpress.comresearchgate.net

Cellular and Subcellular Effects of 2 Bromotetradecanoic Acid in Biological Systems

Impact on Mitochondrial Physiology and Bioenergetics

Mitochondria, the powerhouses of the cell, are critical hubs for metabolism and energy production. The introduction of 2-brominated fatty acids into biological systems can profoundly disrupt their normal function.

Regulation of Mitochondrial Respiration and ATP Production

2-brominated fatty acids are recognized inhibitors of mitochondrial function. Studies on analogous compounds like 2-bromopalmitate (2-BrPA) in airway epithelial cells have demonstrated that these molecules can inhibit ATP-linked oxygen consumption. nih.gov This suggests an uncoupling of the proton gradient from ATP synthesis. nih.govresearchgate.net The primary outcome of fatty acid oxidation (FAO) is the production of ATP, a process that can be impeded by these compounds. nih.gov 2-brominated fatty acids are known inhibitors of carnitine acetyltransferase, an enzyme crucial for transporting acyl groups across the inner mitochondrial membrane for β-oxidation. scbt.com By disrupting this transport, they can shift cellular energy metabolism away from fatty acid catabolism. scbt.com Furthermore, research has shown that 2-halofatty acids can significantly inhibit the activity of Complex II of the electron transport chain, which would diminish the mitochondrial reserve capacity. nih.govresearchgate.net

Alterations in Mitochondrial Membrane Potential

The effect of 2-brominated fatty acids on mitochondrial membrane potential appears to be cell-type dependent. In studies using H441 and primary human airway epithelial cells, neither 2-chloropalmitic acid (2-ClPA) nor 2-bromopalmitic acid (2-BrPA) caused a change in the mitochondrial membrane potential. nih.govresearchgate.net However, in a different context, 2-bromopalmitate was found to increase the mitochondrial membrane potential in a rat model of inflammatory pain. nih.gov Conversely, 2-chloropalmitic acid has been observed to decrease the mitochondrial membrane potential in human brain microvascular endothelial cells. nih.govresearchgate.net These varying results suggest that the impact on membrane potential is not a universal effect but is influenced by the specific cellular environment and the type of halogenated fatty acid.

Modulation of Mitochondrial Fission and Fusion Dynamics

Mitochondrial dynamics, the balance between the fission (division) and fusion (merging) of mitochondria, are crucial for maintaining a healthy mitochondrial network. Research has demonstrated that 2-bromopalmitate (2-BP) can influence this balance. researchgate.net In a rat model of inflammatory pain, 2-BP was shown to reduce the expression of Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. researchgate.netnih.gov Simultaneously, it increased the expression of Optic atrophy 1 (OPA1), a protein essential for mitochondrial fusion. researchgate.netnih.gov This shift away from fission and towards fusion suggests a role for 2-brominated fatty acids in modulating mitochondrial morphology and network integrity.

Induction and Regulation of Reactive Oxygen Species (ROS) Production

Reactive oxygen species are byproducts of mitochondrial respiration, and their overproduction can lead to oxidative stress. Studies have shown that 2-bromopalmitate can attenuate the production of ROS. researchgate.netnih.gov In models of inflammatory pain, treatment with 2-BP led to a decrease in ROS levels, alongside a reduction in pro-inflammatory cytokines. nih.gov This suggests that by modulating mitochondrial function, 2-brominated fatty acids can also regulate the cellular redox state.

Table 1: Effects of 2-Brominated Fatty Acids on Mitochondrial Parameters

| Parameter | Compound Studied | Cell/System Type | Observed Effect | Reference |

|---|---|---|---|---|

| ATP-Linked Respiration | 2-Bromopalmitic acid (2-BrPA) | Airway Epithelial Cells | Inhibition | nih.govresearchgate.net |

| Mitochondrial Complex II Activity | 2-Halofatty acids | Airway Epithelial Cells | Inhibition | nih.govresearchgate.net |

| Mitochondrial Membrane Potential | 2-Bromopalmitic acid (2-BrPA) | Airway Epithelial Cells | No change | nih.govresearchgate.net |

| Mitochondrial Membrane Potential | 2-Bromopalmitate (2-BP) | Rat Model (Inflammatory Pain) | Increase | nih.gov |

| Mitochondrial Fission (Drp1) | 2-Bromopalmitate (2-BP) | Rat Model (Inflammatory Pain) | Reduced expression | researchgate.netnih.gov |

| Mitochondrial Fusion (OPA1) | 2-Bromopalmitate (2-BP) | Rat Model (Inflammatory Pain) | Elevated expression | researchgate.netnih.gov |

| ROS Production | 2-Bromopalmitate (2-BP) | Rat Model (Inflammatory Pain) | Reduction | researchgate.netnih.gov |

Regulation of Cellular Lipid Homeostasis

As a fatty acid analog, 2-bromotetradecanoic acid directly interferes with the metabolic pathways that synthesize, modify, and break down lipids.

Modulation of De Novo Fatty Acid Synthesis and Elongation Pathways

This compound and its analogs are well-established as inhibitors of lipid metabolism. nih.gov The compound's longer-chain counterpart, 2-bromopalmitate, is a known inhibitor of fatty acid oxidation. researchgate.net It can be converted within the cell to 2-bromopalmitoyl-CoA, though less efficiently than its natural counterpart, palmitate. nih.gov This modified fatty acyl-CoA can then interfere with downstream processes.

A primary target of these compounds is protein S-palmitoylation, a post-translational modification where a palmitate group is attached to a cysteine residue of a protein. 2-bromopalmitate is widely used as a general inhibitor of this process, targeting the DHHC (Asp-His-His-Cys) family of palmitoyl (B13399708) acyltransferases. researchgate.netnih.govmedchemexpress.com By blocking palmitoylation, 2-brominated fatty acids can alter the function, localization, and stability of numerous proteins. For instance, inhibiting the palmitoylation of cancer stem cell-related proteins has been shown to repress tumor sphere formation in liver cancer cells. researchgate.net

Furthermore, 2-bromopalmitate has been observed to deplete cellular lipid droplets and uniquely alter the subcellular distribution of fatty acids. nih.gov It causes a reduction in fatty acid levels within the mitochondria while leading to a concurrent increase in the cytoplasm. nih.gov This suggests a multifaceted disruption of lipid homeostasis, affecting storage, transport, and utilization of fatty acids.

Table 2: Research Findings on Lipid Homeostasis Modulation

| Finding | Compound Studied | System | Key Takeaway | Reference |

|---|---|---|---|---|

| Inhibition of Fatty Acid Oxidation | 2-Bromofatty acid | General | Known inhibitor of the metabolic pathway. | researchgate.net |

| Inhibition of Protein Palmitoylation | 2-Bromopalmitate | General | Acts as a general inhibitor of DHHC enzymes. | researchgate.netnih.govmedchemexpress.com |

| Depletion of Lipid Droplets | 2-Bromopalmitate | Various Cell Lines | Uniquely depletes cellular lipid droplets. | nih.gov |

| Altered Fatty Acid Distribution | 2-Bromopalmitate | 17CL-1 Cells | Reduces fatty acid levels in mitochondria and increases them in the cytoplasm. | nih.gov |

| Inhibition of N-myristoyltransferase | 2-Bromomyristoyl-CoA | Enzyme Assay | Competitively inhibits the NMT enzyme. | tandfonline.comresearchgate.net |

Effects on Triacylglycerol and Phospholipid Metabolism

This compound, a halogenated fatty acid, and its more extensively studied C16 analog, 2-bromohexadecanoic acid (also known as 2-bromopalmitate or 2-BP), are recognized as inhibitors of lipid metabolism. nih.gov Their primary mechanism involves interfering with enzymes crucial for fatty acid processing. By acting as an inhibitor of fatty acid oxidation, this compound can significantly alter the balance between lipid breakdown and synthesis. researchgate.net

Research on related compounds shows that the inhibition of fatty acid oxidation can lead to a redirection of fatty acids away from catabolic pathways and towards storage and structural lipid synthesis. In isolated rat islets, for instance, inhibiting fatty acid oxidation with 2-bromostearate (a C18 analog) under fasting conditions led to an increased incorporation of palmitate into triacylglycerol and phospholipid fractions, a process that was otherwise suppressed. This suggests that by blocking oxidation, 2-bromo-fatty acids can promote the esterification of fatty acids into complex lipids.

The precise effect on phospholipid composition is also a key consideration. The balance of saturated and unsaturated fatty acids within phospholipids (B1166683) is vital for membrane function. In yeast lacking TAG synthesis, oleic acid treatment dramatically decreased the ratio of saturated to unsaturated fatty acids in phospholipids. nih.gov By altering the pool of available fatty acids, this compound can indirectly influence the acyl chain composition of newly synthesized phospholipids, thereby affecting membrane properties.

Influence on Glucose Metabolism and Insulin (B600854) Signaling Pathways

This compound and its analogs influence glucose metabolism and insulin signaling through several mechanisms, primarily linked to their roles as fatty acid oxidation inhibitors and peroxisome proliferator-activated receptor (PPAR) agonists. sigmaaldrich.com The compound has been shown to promote glucose uptake in rat cardiac cells and in an insulin-sensitive murine fibroblast cell line. sigmaaldrich.comchemicalbook.com This effect is partly attributed to its activity as a PPARδ agonist. sigmaaldrich.comchemicalbook.com PPARs are transcription factors that play significant roles in regulating lipid and glucose homeostasis. sigmaaldrich.com For example, the PPARδ agonist 2-bromohexadecanoic acid was found to upregulate the expression of the LDL receptor (LDLR), a gene not previously recognized as a PPAR target. nih.gov

The interplay between fatty acid and glucose metabolism, often referred to as the "Randle cycle," posits that increased fatty acid oxidation inhibits glucose utilization. By inhibiting fatty acid oxidation, this compound can alleviate this inhibition and thereby enhance glucose metabolism. In studies on fasted rats, where insulin secretion in response to glucose is impaired, the fatty acid oxidation inhibitor 2-bromostearate was able to partially restore the insulin secretory response. This suggests a direct link between fatty acid oxidation and the function of pancreatic beta-cells in response to glucose.

Furthermore, fatty acids can directly impact insulin signaling pathways. In bovine coronary artery endothelial cells, the non-metabolizable palmitic acid analog 2-bromohexadecanoic acid was shown to induce the nuclear translocation of heparanase. ahajournals.orgahajournals.org This nuclear accumulation of heparanase led to the activation of genes controlling glucose metabolism, ultimately uncoupling glycolysis from glucose oxidation and causing lactate (B86563) to accumulate. ahajournals.orgahajournals.org High-fat diets can induce insulin resistance and impair synaptic plasticity in the hippocampus, an effect linked to increased levels of palmitic acid. nih.gov The inhibition of protein palmitoylation by 2-bromohexadecanoic acid has been shown to counteract these deficits, suggesting that its effects on glucose and insulin signaling are also mediated through its role as a palmitoylation inhibitor. nih.gov

Modulation of Programmed Cell Death Pathways

Autophagy Regulation

This compound's analog, 2-bromohexadecanoic acid (2-BP), modulates autophagy, a cellular process for degrading and recycling cellular components. A primary mechanism through which 2-BP affects autophagy is by disrupting lipid droplets (LDs), which are cellular organelles that store neutral lipids. nih.gov The breakdown of LDs via autophagy is termed lipophagy. Studies have shown that 2-BP treatment activates lipophagy to deplete LDs. nih.gov This was confirmed in experiments using LC3-knockout cells, where the effect of 2-BP on LD depletion was significantly reduced, indicating that the activation of autophagy is a key mechanism for 2-BP-induced LD disruption. nih.gov

Furthermore, the process of S-palmitoylation, which 2-BP inhibits, is directly involved in regulating autophagy machinery. The protein ATG2A, essential for the formation of autophagosomes, is S-palmitoylated. embopress.org This lipid modification is dynamically regulated during starvation-induced autophagy. The depalmitoylation of ATG2A allows its C-terminus to detach from the endoplasmic reticulum, enabling it to interact with forming phagophores, a critical step in autophagy. embopress.org By acting as a broad-spectrum inhibitor of the ZDHHC enzymes that catalyze S-palmitoylation, 2-BP can alter the palmitoylation status of key autophagy-related proteins like ATG2A, thereby regulating the autophagic process. embopress.org

Apoptosis Induction and Inhibition

This compound and its analogs exhibit complex, context-dependent effects on apoptosis (programmed cell death). In some cancer cell lines, compounds identified alongside this compound in plant extracts have been shown to induce apoptosis. For instance, an extract of Saussurea lappa, which contains this compound, demonstrated potent cytotoxicity against HepG2 liver cancer cells by inducing apoptosis, confirmed by cytochrome C release and changes in the expression of caspase-3, Bax, and Bcl-2. semanticscholar.org

Pyroptosis Modulation via Protein Palmitoylation Inhibition

Pyroptosis is a highly inflammatory form of programmed cell death executed by gasdermin proteins. 2-Bromohexadecanoic acid (2-BP) has been identified as a key modulator of this pathway, acting through its primary function as an inhibitor of protein palmitoylation. medchemexpress.commedchemexpress.com Specifically, 2-BP inhibits the pyroptosis mediated by the BAK/BAX-Caspase-3-Gasdermin E (GSDME) pathway, which can be triggered by chemotherapy agents. medchemexpress.comimmunomart.com

Upon activation by caspase-3, GSDME is cleaved into an N-terminal pore-forming domain (GSDME-N) and a C-terminal inhibitory domain (GSDME-C). The release of GSDME-N, which executes pyroptosis, is promoted by the palmitoylation of the GSDME-C fragment. medchemexpress.com Research has shown that 2-BP inhibits this critical palmitoylation step. By preventing the modification of GSDME-C, 2-BP increases the interaction between GSDME-C and GSDME-N, effectively trapping the pore-forming domain and inhibiting the execution of pyroptosis. medchemexpress.com This inhibitory action is mediated by blocking the DHHC family of protein acyltransferases responsible for palmitoylation. medchemexpress.commedchemexpress.com

Cellular Uptake, Intracellular Trafficking, and Efflux Mechanisms of this compound and its Metabolites

As a fatty acid analog, the cellular uptake of this compound is presumed to follow the general mechanisms established for long-chain fatty acids, which can involve both passive diffusion and protein-mediated transport across the plasma membrane. scbt.com Its long hydrocarbon chain confers hydrophobicity, influencing its permeability and ability to associate with membranes. scbt.com

Once inside the cell, this compound undergoes metabolic activation. A crucial step in its intracellular trafficking and activity is its conversion to its coenzyme A (CoA) derivative, 2-bromotetradecanoyl-CoA. nih.gov This conversion, analogous to the activation of natural fatty acids, is accomplished by fatty acyl-CoA ligases. researchgate.net Studies using the C16 analog, 2-bromohexadecanoic acid (2-BP), have shown that this conversion occurs within minutes in living cells, although it is less efficient than the conversion of its natural counterpart, palmitate. nih.gov

The resulting 2-bromoacyl-CoA metabolite is significantly more reactive than the free acid. nih.govresearchgate.net This activated form is the primary species that interacts with and inhibits various cellular targets. For example, 2-bromopalmitoyl-CoA, along with the free acid, covalently labels and inhibits DHHC palmitoyl acyltransferases, the enzymes that catalyze protein S-palmitoylation. nih.govacs.org This inhibition can occur through direct competition with palmitoyl-CoA or by irreversible alkylation of cysteine residues in the enzyme's active site. nih.gov

The intracellular journey of this compound and its metabolites involves movement between different cellular compartments. For instance, its effects on mitochondrial fatty acid oxidation imply its transport into the mitochondrial matrix. nih.gov This transport is likely mediated by the carnitine shuttle system, where acyl-CoA esters are converted to acylcarnitines to cross the inner mitochondrial membrane, a process that is itself inhibited by bromo-fatty acid analogs. scbt.com The compound's influence on nuclear proteins and gene transcription suggests that it or its downstream signaling effects can reach the nucleus. ahajournals.orgahajournals.org Efflux mechanisms for this compound are not well-defined but would likely involve transporters that handle other fatty acids and lipid-soluble molecules.

Table of Research Findings on the Cellular Effects of this compound and its Analogs

| Cellular Process | Observed Effect | Key Molecular Target/Mechanism | Model System | Reference |

|---|---|---|---|---|

| Lipid Metabolism | Inhibits fatty acid oxidation; may redirect fatty acids to storage. | Inhibition of carnitine acyltransferase and other enzymes. | Rat islets, general biochemical assays. | researchgate.net |

| Glucose Metabolism | Promotes glucose uptake. | PPARδ agonism; inhibition of fatty acid oxidation. | Rat cardiac cells, murine fibroblasts. | sigmaaldrich.comchemicalbook.com |

| Autophagy | Induces lipophagy; modulates autophagosome formation. | Inhibition of S-palmitoylation of proteins like ATG2A. | HEK293T cells. | nih.govembopress.org |

| Apoptosis | Inhibits TNFα-induced apoptosis. | Modulation of caspase pathways. | HeLa cells. | medchemexpress.comselleckchem.com |

| Pyroptosis | Inhibits GSDME-mediated pyroptosis. | Inhibition of GSDME-C palmitoylation by DHHC enzymes. | Various cell lines. | medchemexpress.comimmunomart.com |

| Cellular Trafficking | Is converted to a highly reactive CoA derivative. | Activation by fatty acyl-CoA ligases. | Jurkat cells. | nih.govresearchgate.net |

Effects on Specific Cellular Processes (e.g., Cancer Stem Cell Sphere Formation)

While direct experimental studies detailing the effects of this compound on cancer stem cell (CSC) sphere formation are not extensively available in the reviewed scientific literature, its known biochemical activity as an inhibitor of N-myristoyltransferase (NMT) provides a strong mechanistic basis for its potential role in this process. researchgate.net The process of myristoylation, catalyzed by NMT, is crucial for the function of numerous proteins involved in cellular signaling, proliferation, and survival pathways that are often dysregulated in cancer. acs.orgbenthamdirect.com

N-myristoylation is a lipid modification where NMT attaches a myristoyl group (derived from myristic acid, a C14 saturated fatty acid) to the N-terminal glycine (B1666218) residue of a substrate protein. benthamdirect.comnih.gov This modification is critical for protein localization to membranes and for mediating protein-protein interactions. acs.org Several proteins implicated in oncogenesis and cancer progression are known NMT substrates. benthamdirect.com

Research has increasingly pointed to the inhibition of NMT as a promising therapeutic strategy against cancer. benthamdirect.comnih.gov The survival and self-renewal capabilities of cancer stem cells are dependent on various signaling pathways, and myristoylation is essential for the proper function of key proteins within these pathways. reportablenews.com Inhibition of NMT has been shown to shut down oxidative phosphorylation, a metabolic process critical for the survival of cancer stem cells and for metastasis. reportablenews.com Furthermore, studies using selective NMT inhibitors have demonstrated that blocking this enzymatic activity can lead to cytotoxicity in cancer cells by disrupting multiple biological pathways simultaneously. acs.orgimperial.ac.uk

Given that this compound (also known as 2-bromomyristic acid) acts as an analogue of myristic acid and its derivative 2-bromomyristoyl-CoA is an inhibitor of NMT, it is positioned to interfere with the myristoylation of proteins essential for CSCs. researchgate.netnih.gov By blocking NMT, this compound can disrupt the function of oncogenic proteins that require myristoylation for their activity, potentially leading to an inhibition of the self-renewal and sphere-forming capacity of cancer stem cells. benthamdirect.com

Research Findings on a Related Compound

The findings from these studies on 2-bromohexadecanoic acid are summarized below.

Table 1: Effect of 2-Bromohexadecanoic Acid on HepG2 Cancer Stem Cell Sphere Formation

| Concentration of 2-Bromohexadecanoic Acid | Effect on Sphere Formation (75-150 µm and >150 µm) | Cell Line | Reference |

|---|---|---|---|

| 25 µM | Significantly decreased | HepG2 | researchgate.netresearchgate.net |

| 50 µM | Significantly decreased | HepG2 | researchgate.netresearchgate.net |

This table presents data for 2-bromohexadecanoic acid as a relevant example of how brominated fatty acids can affect cancer stem cell processes.

These findings underscore the principle that interfering with fatty acid modifications, such as the protein acylation inhibited by brominated fatty acids, can be an effective strategy for targeting the cancer stem cell population. nih.govnih.gov While this data pertains to the C16 analogue, it lends strong support to the hypothesis that this compound, through its inhibition of the related N-myristoylation process, would likely exert a similar inhibitory effect on cancer stem cell sphere formation. benthamdirect.comreportablenews.com

Preclinical Research Models and Methodologies Utilizing 2 Bromotetradecanoic Acid

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro models are instrumental in dissecting the molecular mechanisms through which 2-bromotetradecanoic acid exerts its effects. These controlled environments allow for precise manipulation and observation of cellular responses.

Application in Primary Cell Cultures (e.g., Airway Epithelial Cells, Rat Cardiac Cells)

Primary cells, derived directly from tissues, offer a physiologically relevant system to study the impact of this compound.

Airway Epithelial Cells: Research has utilized primary human airway epithelial cells to investigate the effects of 2-bromopalmitic acid, a related compound, on mitochondrial function. These studies have shown that such halogenated fatty acids can impair mitochondrial bioenergetics, suggesting a potential role in lung injury. nih.govresearchgate.net While direct studies with this compound are not as extensively documented in this specific cell type, the findings with similar compounds provide a strong rationale for its use in exploring inflammatory lung diseases. nih.govresearchgate.net

Rat Cardiac Cells: The study of fatty acid metabolism is crucial in understanding cardiac physiology and pathophysiology. While specific studies on this compound in primary rat cardiac cells are not detailed in the provided results, the general importance of fatty acids in cardiac energy metabolism suggests that this compound could be a useful tool for investigating lipid-related cardiac conditions. The Rat Genome Database indicates interactions of related collagen proteins with various fatty acids, highlighting the complex interplay of lipids in cardiac tissue. mcw.edu

In Vivo Animal Models for Investigating Metabolic Pathways and Disease Mechanisms

In vivo models are essential for understanding the systemic effects of this compound on metabolism and its potential role in various disease states.

Rodent Models for Lipid and Glucose Homeostasis Studies (e.g., db/db mice, KKAy mice)

Genetically modified rodent models that mimic human metabolic diseases are powerful tools for preclinical research.

db/db mice: These mice have a mutation in the leptin receptor gene, leading to obesity, hyperglycemia, and insulin (B600854) resistance, making them a widely used model for type 2 diabetes. nih.gov Studies with PPAR pan-agonists in db/db mice have demonstrated significant effects on blood glucose levels and insulin sensitivity. researchgate.netnih.gov Although direct studies with this compound in this model were not found, its role as a fatty acid analog suggests its potential for investigating lipid metabolism and its interplay with glucose homeostasis in a diabetic state.

KKAy mice: These mice also develop obesity, hyperglycemia, and hyperinsulinemia, providing another relevant model for type 2 diabetes. Research on PPAR pan-agonists has utilized KKAy mice to evaluate their effects on blood glucose control and body weight. researchgate.netnih.gov Similar to the db/db model, KKAy mice represent a suitable in vivo system to explore the metabolic consequences of this compound administration.

Inflammatory Pain Models in Rodents for Mitochondrial Function Studies

The link between inflammation, pain, and mitochondrial function is an active area of research.

Rodent Models of Inflammatory Pain: Studies have utilized models such as the intraplantar injection of complete Freund's adjuvant (CFA) in rats to induce inflammatory pain. nih.gov Research on the related compound 2-bromopalmitate in this model has shown that it can alleviate pain by modulating mitochondrial dynamics and reducing the production of pro-inflammatory cytokines. nih.gov These findings suggest that this compound could also be investigated for its potential to modulate neuroinflammation and mitochondrial function in the context of inflammatory pain.

Orthotopic Tumor Models for Investigating Mechanistic Effects in Cancer

While research specifically employing this compound in orthotopic tumor models is not extensively documented in available literature, the mechanistic effects of its longer-chain analog, 2-bromohexadecanoic acid (also known as 2-bromopalmitate), have been investigated, providing a valuable framework. This analog has been utilized both as a chemical probe to study cancer cell biology and as a component of novel drug delivery systems in clinically relevant cancer models.

Furthermore, 2-bromohexadecanoic acid has been integrated into nanoparticle-based drug delivery systems to enhance therapeutic efficacy in orthotopic cancer models. For instance, it was used to synthesize a lipophilic prodrug of docetaxel, 2'-(2-bromohexadecanoyl)-docetaxel. nih.govresearchgate.net This conjugate was then formulated into nanoparticles and tested in an orthotopic non-small cell lung cancer (NSCLC) model established in nude mice using luciferase-expressing A549 cells. nih.govdovepress.com This model allows for the monitoring of tumor growth in the correct anatomical location (the lung) via bioluminescence imaging. nih.gov The nanoparticle formulation demonstrated superior therapeutic benefit compared to the conventional drug, Taxotere®, resulting in delayed tumor relapse and prolonged median survival. nih.govdovepress.com The bromo-fatty acid component enhances the lipophilicity of the drug, improving its entrapment within the nanoparticle carrier and altering its pharmacokinetic profile. dovepress.com

These studies highlight the utility of 2-bromo-fatty acids in orthotopic models to investigate fundamental cancer mechanisms like stem cell biology and to develop advanced therapeutic strategies.

Table 1: Application of 2-Bromo-Fatty Acid Analogs in Orthotopic Cancer Models

| Model System | Compound Used | Key Mechanistic Investigation | Research Finding | Reference |

|---|---|---|---|---|

| Hepatocellular Carcinoma (in vitro sphere formation) | 2-Bromohexadecanoic acid | Inhibition of Cancer Stem Cell (CSC) properties | Significantly decreased CSC sphere formation, indicating an effect on cancer cell stemness. | elsevier.es |

| Orthotopic Non-Small Cell Lung Cancer (NSCLC) in nude mice | 2'-(2-bromohexadecanoyl)-docetaxel conjugate nanoparticles | Enhanced drug delivery and therapeutic efficacy | Nanoparticle formulation led to delayed tumor relapse and prolonged median survival compared to standard chemotherapy. | nih.govdovepress.com |

| Orthotopic NSCLC in nude mice | 2'-(2-bromohexadecanoyl)-paclitaxel conjugate nanoparticles | Improved pharmacokinetics and therapeutic index | Nanoparticles provided sustained drug exposure and higher antitumor efficacy. | dovepress.com |

Genetic and Diet-Induced Animal Models of Metabolic Dysregulation

The compound this compound and its analogs, particularly 2-bromohexadecanoic acid (2-BP), serve as important tools in animal models designed to study metabolic dysregulation. These models, which include those induced by genetic modification or specific diets, are crucial for understanding the interplay between metabolism, inflammation, and chronic diseases.

Diet-induced models are frequently used to replicate human metabolic conditions. For example, high-fat diets are used to induce obesity, insulin resistance, and metabolic dysfunction-associated steatotic liver disease (MASLD) in rodents. e-enm.orgbinasss.sa.cr In this context, where saturated fatty acids are known to promote pro-tumorigenic conditions, 2-bromohexadecanoic acid has been used as a mechanistic probe. elsevier.es As an inhibitor of protein palmitoylation, it helps researchers dissect the role of this specific lipid modification in the progression of diet-induced pathologies. elsevier.es For instance, its ability to decrease cancer stem cell sphere formation highlights a link between lipid metabolism and cancer cell plasticity in a metabolically stressed environment. elsevier.es

Another relevant model is the induction of ulcerative colitis in rats via chemical means, which creates a state of severe metabolic and inflammatory dysregulation in the gastrointestinal tract. mdpi.com While not directly testing this compound, these models are ideal for investigating how modulating fatty acid metabolism could impact inflammatory processes.

Furthermore, (R)-2-bromopalmitate, a stereoisomer of 2-BP, has been used as a tracer to study free fatty acid (FFA) utilization in various metabolic states. In a rat model, researchers induced intense muscle contraction through sciatic nerve stimulation to create a state of high local energy demand. researchgate.net By comparing the contracting hindlimb to the resting contralateral limb, they could study how metabolic regulation shifts FFA uptake and utilization in response to a physiological stressor. researchgate.net Such models are invaluable for understanding tissue-specific metabolic adaptations.

Ex Vivo Tissue Analysis and Organ Perfusion Studies for Metabolic Flux Investigations

Ex vivo tissue and organ perfusion studies provide a powerful platform for detailed metabolic investigations under controlled conditions, bridging the gap between in vitro cell culture and complex in vivo systems. nih.govnih.gov These methodologies allow for the precise measurement of metabolite uptake, release, and intracellular pathway activity (metabolic flux) in intact tissue. nih.govebi.ac.ukescholarship.org

A key application relevant to this compound involves the use of its non-metabolizable analogs to trace fatty acid metabolism. A notable example is the use of the radiolabeled compound [9,10-³H]-(R)-2-bromopalmitate (³H-R-BrP), a non-beta-oxidizable analog of palmitate. researchgate.net This tracer was developed to assess tissue-specific plasma free fatty acid (FFA) utilization. The principle of this method is that ³H-R-BrP is transported in the plasma, taken up by tissues, and activated by acyl-CoA synthetase to its CoA ester, just like a native fatty acid. However, because it cannot be further metabolized through β-oxidation, its radiolabeled metabolites are effectively trapped within the cells. researchgate.net

In these studies, the tracer is administered in vivo to an animal model (e.g., a rat), and after a specific period, tissues are harvested for ex vivo analysis. researchgate.net By measuring the accumulation of the ³H-labeled tracer in various tissues, researchers can quantify the total FFA utilization. When co-administered with a ¹⁴C-labeled natural fatty acid like palmitate, which can be stored in lipids, the method allows for the simultaneous assessment of total FFA utilization (from ³H) and FFA incorporation into storage products (from ¹⁴C). researchgate.net This dual-isotope approach provides a detailed snapshot of the metabolic fate of fatty acids in different organs.

Table 2: Ex Vivo Analysis of Free Fatty Acid (FFA) Utilization Using (R)-2-Bromopalmitate Tracer

| Tissue | Metabolic Parameter Measured | Key Finding in Rat Model | Reference |

|---|---|---|---|

| Skeletal Muscle | Total FFA Utilization (Oxidative & Non-oxidative) | Utilization was substantially increased in contracting muscle compared to resting muscle, an effect prevented by blocking β-oxidation. | researchgate.net |

| Adipose Tissue | FFA Incorporation into Storage | The tracer method proved effective for studying FFA transport, utilization, and metabolic fate. | researchgate.net |

| Liver | Tracer Metabolite Retention | Appeared to have less effective retention of the tracer metabolites over a 16-minute period compared to muscle. | researchgate.net |

| Heart | Tracer Metabolite Retention | Similar to the liver, showed less effective retention of tracer metabolites compared to skeletal muscle. | researchgate.net |

Omics Approaches in this compound Research

Transcriptomics and Proteomics Analysis for Target Identification

Omics technologies, particularly proteomics, are critical for elucidating the molecular targets of bioactive compounds like this compound. While transcriptomics provides a view of gene expression changes, chemical proteomics directly identifies the proteins that physically interact with a compound or are affected by its activity. nih.gov

Research into the targets of 2-bromo-fatty acids has heavily utilized the analog 2-bromohexadecanoic acid (2-BP) as a representative inhibitor of protein S-palmitoylation. A key strategy involves activity-based protein profiling (ABPP), where a chemical probe designed to mimic the compound is used to label, enrich, and identify its protein targets from complex biological samples. nih.gov

In a seminal study, researchers synthesized and applied "clickable" analogs of 2-BP to investigate its cellular targets. acs.org This approach confirmed that 2-BP is converted in cells to 2-bromopalmitoyl-CoA. Using mass spectrometry-based proteomics, the study identified a wide range of protein targets that were covalently labeled by the probe. acs.org Crucially, these included the DHHC (Asp-His-His-Cys) family of palmitoyl (B13399708) acyltransferases (PATs), the very enzymes that catalyze protein S-palmitoylation. acs.org This provided direct evidence that 2-BP inhibits palmitoylation by targeting these enzymes. However, the study also revealed that many other palmitoylated proteins and transporters were labeled, suggesting that the compound acts promiscuously, potentially by direct covalent competition with natural palmitate. acs.org

Another proteomics approach, termed Palmitoylation And Nitrosylation Interplay Monitoring (PANIMoni), has been used to assess how chronic stress affects site-specific S-palmitoylation of synaptic proteins. biorxiv.org While not using this compound directly, this type of analysis is essential for understanding the downstream consequences of using inhibitors that perturb such post-translational modifications.

Table 3: Protein Targets of 2-Bromopalmitate Identified by Chemical Proteomics

| Protein Class | Specific Examples Identified | Implication | Reference |

|---|---|---|---|

| Palmitoyl Acyltransferases (PATs) | Various DHHC-family enzymes | Direct targets responsible for the inhibitory effect on protein S-palmitoylation. | acs.org |

| Transporters | Not specified | Suggests interference with the transport of molecules across membranes. | acs.org |

| Palmitoylated Proteins | Numerous, not specified | Indicates broad reactivity, potentially through direct covalent modification of proteins that are normally palmitoylated. | acs.org |

| CoA-Dependent Enzymes | No observed preference | The compound does not selectively target CoA-dependent enzymes over other protein classes. | acs.org |

Metabolomics Profiling of Cellular and Tissue Extracts

Metabolomics, which aims to comprehensively profile small molecule metabolites in a biological sample, has been instrumental in the study of this compound. researchgate.net This approach is used both to identify the compound in natural extracts and to understand its impact on cellular metabolism. impactfactor.org

Through techniques like Gas Chromatography-Mass Spectrometry (GC-MS), this compound has been identified as a naturally occurring secondary metabolite in a diverse range of organisms. impactfactor.org For example, it has been detected in extracts from the yeast Saccharomyces cerevisiae, the larvae of the mealworm beetle Tenebrio molitor, and various plants, including the medicinal plant Emex spinosa and mistletoe (Dendrophthoe pentandra). impactfactor.orgnih.govsemanticscholar.orgmagnascientiapub.com This widespread detection suggests a role for this compound in the chemical ecology and biochemistry of these organisms.

Beyond simple identification, metabolomics is a powerful tool for profiling the metabolic response of cells to biological stimuli or inhibitors. impactfactor.org For instance, inhibiting key enzymes in fatty acid biosynthesis, a known target pathway for analogs of this compound, leads to profound shifts in the cellular metabolome. Studies have shown that such inhibition can cause an accumulation of free fatty acids and a significant reduction in neutral lipids, which can be comprehensively mapped using metabolomics and lipidomics platforms. asm.org This makes metabolomics an essential methodology for characterizing the biochemical phenotype resulting from the action of compounds like this compound.

Table 4: Identification of this compound in Natural Sources via Metabolomics Profiling

| Source Organism | Type of Extract | Analytical Method | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | Methanolic extract | GC-MS | impactfactor.org |

| Tenebrio molitor (Mealworm Larvae) | Essential oil | GC-MS | nih.gov |